

Application Note and Protocol for Cytokinin Quantification Using 6-Benzylaminopurine-d5

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Compound of Interest		
Compound Name:	6-Benzylaminopurine-d5	
Cat. No.:	B12421717	Get Quote

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Introduction

Cytokinins are a class of phytohormones that play a pivotal role in the regulation of plant growth and development, influencing processes such as cell division, differentiation, and senescence.[1] Accurate quantification of endogenous cytokinin levels is crucial for understanding their physiological functions and for applications in agriculture and drug development.[1] This document provides a detailed protocol for the extraction, purification, and quantification of cytokinins from plant tissues using an ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method, with **6-Benzylaminopurine-d5** (6-BAP-d5) as an internal standard for accurate quantification.

The use of a stable isotope-labeled internal standard like 6-BAP-d5 is critical for correcting for analyte loss during sample preparation and for compensating for matrix effects during LC-MS/MS analysis, thereby ensuring high accuracy and precision.[2]

Experimental Protocol

This protocol is adapted from established methods for cytokinin analysis.[3][4][5]

- 1. Materials and Reagents
- Plant Tissue: Fresh leaf, root, or other tissue of interest.



- Internal Standard: 6-Benzylaminopurine-d5 (6-BAP-d5).
- Extraction Solvent: Modified Bieleski's solvent (e.g., methanol:water:formic acid at a ratio of 15:4:1 v/v/v) or a similar acidic methanol solution, pre-chilled to -20°C.[4][5]
- Solid-Phase Extraction (SPE): Mixed-mode cation exchange cartridges (e.g., Oasis MCX).[1]
 [4]
- SPE Conditioning Solution: Methanol and ultrapure water.
- SPE Wash Solutions: 1% Acetic acid and Methanol.[4]
- SPE Elution Solution: 0.35 M Ammonium hydroxide in 70% methanol.[4]
- LC-MS Grade Solvents: Acetonitrile, Methanol, and Formic Acid.
- Liquid Nitrogen.
- 2. Sample Preparation and Extraction
- Harvest fresh plant tissue and immediately freeze in liquid nitrogen to halt metabolic activity.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
- Accurately weigh 20-50 mg of the frozen powder into a pre-chilled microcentrifuge tube.[1]
- Prepare the extraction solvent containing a known concentration of 6-BAP-d5 internal standard (e.g., 200 pg per sample).[4]
- Add 1 mL of the extraction solvent with the internal standard to each sample.
- Vortex thoroughly and incubate at -20°C for at least 1 hour (overnight incubation can improve extraction efficiency).[2]
- Centrifuge at high speed (e.g., 14,000 rpm) for 20 minutes at 4°C.[2][4]



- Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted with another 0.5 mL of the extraction solvent, and the supernatants pooled.[1]
- 3. Solid-Phase Extraction (SPE) Purification
- Condition the SPE Cartridge: Sequentially pass 1 mL of methanol and then 1 mL of ultrapure water through the Oasis MCX cartridge.[1][2]
- Equilibrate: Pass 1 mL of the extraction solvent (without internal standard) through the cartridge.
- Load the Sample: Dilute the collected supernatant with water to reduce the methanol concentration to below 10% to ensure efficient binding of cytokinins to the SPE sorbent.[1] Load the diluted sample onto the conditioned cartridge.
- Wash the Cartridge:
 - Wash with 1 mL of 1% acetic acid to remove acidic interferences.[4]
 - Wash with 1 mL of methanol to remove non-polar interferences.[4]
- Elute Cytokinins: Elute the cytokinins with 1-2 mL of 0.35 M ammonium hydroxide in 70% methanol.[4]
- Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen gas. Reconstitute the dried residue in a small volume (e.g., 50-100 μL) of 5% acetonitrile or the initial mobile phase for LC-MS/MS analysis.[4]
- 4. UHPLC-MS/MS Analysis
- UHPLC System: A system capable of high-pressure gradient elution.
- Column: A C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18, 1.7 μm, 2.1 × 100 mm).[4]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in methanol.[4]



- Flow Rate: 0.3 mL/min.[4]
- Gradient: A typical gradient would be: 0-1 min, 1% B; 1-7 min, 1-70% B; 7-8 min, 70-99% B;
 8-12 min, 99% B; followed by re-equilibration to 1% B.[4]
- Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
- Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of specific cytokinins and the 6-BAP-d5 internal standard.

Data Presentation

Table 1: Extraction Efficiency of Different Solvents

Extraction Solvent Composition	Relative Recovery (%)
Modified Bieleski's (Methanol/Formic Acid/Water)	~80-90%
70% Methanol	~70-80%
80% Acetonitrile	~75-85%

Note: Recovery rates can vary depending on the plant matrix and specific cytokinin.

Table 2: Typical UHPLC-MS/MS Parameters for Cytokinin Quantification



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
trans-Zeatin	220.1	136.1	15
cis-Zeatin	220.1	136.1	15
Isopentenyladenine (iP)	204.1	136.1	15
trans-Zeatin Riboside	352.2	220.1	10
Isopentenyladenosine (iPA)	336.2	204.1	10
6-Benzylaminopurine- d5	231.1	101.1	20

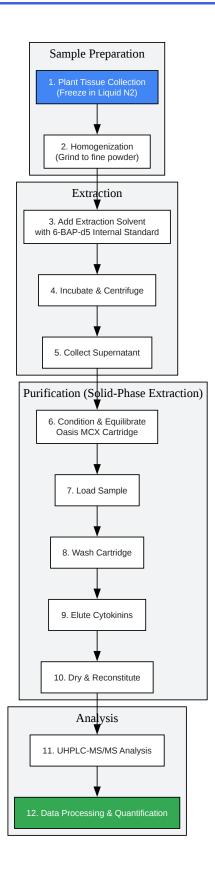
Note: These values are illustrative and should be optimized for the specific instrument used.

Table 3: Method Validation Parameters

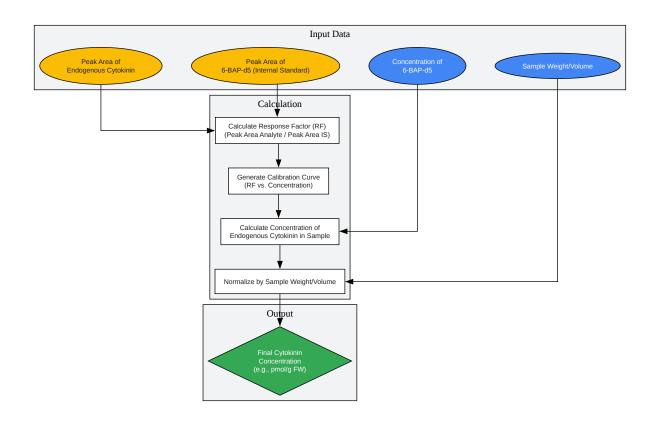
Parameter	Typical Value
Limit of Detection (LOD)	1.0 - 15.0 pg/mL[6]
Limit of Quantification (LOQ)	5.0 - 50.0 pg/mL
Linearity (r²)	> 0.99[6]
Recovery	77 - 110%[6]
Intra-day Precision (RSD)	< 10%[6]
Inter-day Precision (RSD)	< 15%[6]

Visualizations









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